N-naphthalen-2-ylethanesulfonamide

Description

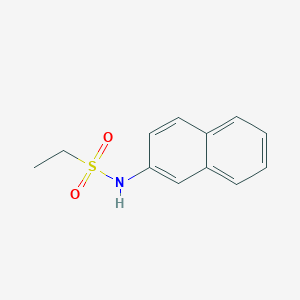

N-Naphthalen-2-ylethanesulfonamide is a sulfonamide derivative characterized by a naphthalen-2-yl group attached via an ethyl chain to the sulfonamide nitrogen (N–SO₂–CH₂CH₂–naphthalen-2-yl). Sulfonamides are widely utilized in medicinal chemistry and organic synthesis due to their stability, hydrogen-bonding capacity, and versatility as protective groups or pharmacophores.

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.3 g/mol |

IUPAC Name |

N-naphthalen-2-ylethanesulfonamide |

InChI |

InChI=1S/C12H13NO2S/c1-2-16(14,15)13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 |

InChI Key |

QQFCNPAZEFLCMV-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-ylethanesulfonamide typically involves the reaction of naphthalene-2-amine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve naphthalene-2-amine in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and extracted with an organic solvent.

- The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification steps may include large-scale crystallization and filtration techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-ylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of naphthalene-2-sulfonic acid.

Reduction: Formation of naphthalene-2-ethylamine.

Substitution: Formation of nitro or halogenated derivatives of naphthalene.

Scientific Research Applications

N-naphthalen-2-ylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-naphthalen-2-ylethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The aromatic naphthalene ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

2-Naphthalenesulfonamide

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Structure : Amide linkage with methoxy-naphthalene and diphenylethyl substituents.

- Synthesis : Derived from naproxen via DCC-mediated coupling with 2,2-diphenylethan-1-amine .

- Key Properties: Spectral Data: IR confirms C=O stretch at ~1680 cm⁻¹; UV and HRMS support structural elucidation . Applications: Potential nonsteroidal anti-inflammatory drug (NSAID) analog due to naproxen backbone.

- Comparison : The amide group reduces acidity compared to sulfonamides, while the methoxy group enhances lipophilicity .

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

- Structure : Chiral sulfonamide with 4-methoxyphenyl and tosyl groups.

- Synthesis: Not explicitly described, but stereochemical purity (99%) is confirmed via [α]D20 (+2.5) and HPLC .

- Key Properties: Spectral Data: Distinct ¹H/¹³C NMR shifts for aromatic protons (δ 7.2–8.6 ppm) and chiral center . Applications: Potential chiral auxiliary or catalyst due to high enantiomeric purity .

- Comparison : Bulky substituents may hinder reactivity but improve selectivity in asymmetric synthesis.

Compound 200: Naphthalen-2-yl Acetamide Derivative

- Structure : Complex scaffold with chloro, methylsulfonamido, and difluorophenyl groups.

- Synthesis : Prepared via methods analogous to Example 10 in , involving multi-step functionalization .

- Key Properties :

- Comparison : The acetamide moiety and halogen substituents may enhance target binding in medicinal applications.

N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide

- Structure : Bulky tetramethylpiperidinyl and bis-sulfonamide groups.

- Synthesis : Synthesized via GP1 protocol using 2-vinylnaphthalene; purified via flash chromatography (43% yield) .

- Key Properties : Steric hindrance from the piperidinyl group likely reduces reaction rates but improves thermal stability.

- Comparison : Demonstrates the impact of steric bulk on synthetic accessibility and purification .

Critical Discussion

- Synthetic Accessibility: Ethyl-linked sulfonamides (e.g., N-naphthalen-2-ylethanesulfonamide) may require tailored purification methods compared to simpler analogs like 2-naphthalenesulfonamide, which is recrystallized from ethanol .

- Functional Versatility : Bulky substituents (e.g., in and ) enhance stereochemical control but complicate synthesis, whereas methoxy or halogen groups ( and ) improve pharmacological targeting.

- Stability vs. Reactivity : 2-Naphthalenesulfonamide’s mild cleavage conditions contrast with the stability of ethyl-linked derivatives, highlighting a trade-off between utility and durability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.